molecular formula C5H8O2 B1173160 SodiumAescinate CAS No. 152-94-4

SodiumAescinate

Cat. No.: B1173160
CAS No.: 152-94-4
InChI Key:
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Description

Sodium aescinate is a sodium salt containing ester-bonded triterpenoid saponins. It is a white or quasi-white crystalline powder with a bitter and spicy taste. This compound is derived from the mature, dried seeds of the Chestnut plant. Sodium aescinate exhibits a range of pharmacological properties, including the mitigation of inflammation and reduction of fluid exudation. Additionally, it has been found to enhance venous tension, thereby improving blood circulation and ameliorating brain function abnormalities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aescinate is typically synthesized through the extraction of aescin from the seeds of the Chestnut plant, followed by its conversion into the sodium salt form. The extraction process involves the use of solvents such as methanol or ethanol to isolate aescin, which is then purified through crystallization. The purified aescin is then reacted with sodium hydroxide to form sodium aescinate .

Industrial Production Methods: In industrial settings, sodium aescinate is produced using high-pressure homogenization techniques. This method involves the use of high-pressure equipment to create solid lipid nanoparticles containing sodium aescinate. The process ensures uniform particle size and even distribution of the compound, resulting in stable and effective formulations .

Chemical Reactions Analysis

Types of Reactions: Sodium aescinate undergoes various chemical reactions, including:

    Oxidation: Sodium aescinate can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert sodium aescinate into its reduced forms.

    Substitution: Sodium aescinate can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sodium aescinate, each with distinct pharmacological properties .

Scientific Research Applications

Sodium aescinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium aescinate primarily revolves around its ability to enhance venous tone and reduce capillary permeability. Sodium aescinate achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. This inhibition leads to a reduction in inflammation and fluid exudation, thereby improving blood circulation and reducing swelling .

Comparison with Similar Compounds

Uniqueness: Sodium aescinate is unique due to its enhanced solubility and stability compared to its parent compound, aescin. This makes it more suitable for pharmaceutical formulations, particularly for intravenous injections. Additionally, sodium aescinate exhibits a broader range of pharmacological activities, making it a versatile compound for various therapeutic applications .

Properties

CAS No.

152-94-4

Molecular Formula

C5H8O2

Molecular Weight

0

Synonyms

SodiumAescinate

Origin of Product

United States

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